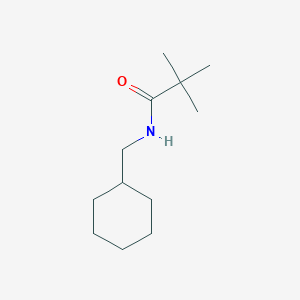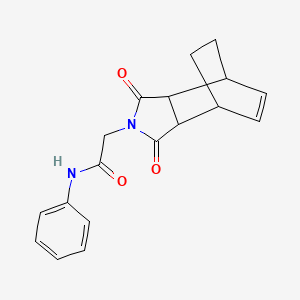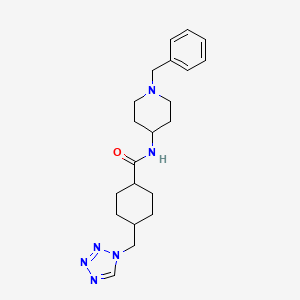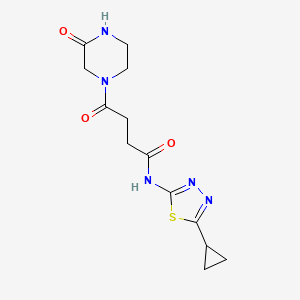![molecular formula C22H28N6O3 B4510356 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4510356.png)
4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks like benzodioxoles, piperazines, and pyrimidines. For instance, Ackland et al. (1993) describe the synthesis and characterization of a complex molecule involving pyrimidine and piperazine structures, highlighting the intricate steps and intermediates in such synthesis processes (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993). Similarly, Mekky et al. (2021) detail the microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using a piperazine-linked bis(benzofuran-enaminone) hybrid, showcasing the efficiency of modern synthesis techniques (Mekky, Ahmed, Sanad, & Abdallah, 2021).
Molecular Structure Analysis
The molecular structure of compounds like the one is characterized by the arrangement of atoms within the molecule, which determines its chemical behavior and interactions. Peeters, Blaton, & Ranter (1993) provide insights into the structure of a closely related molecule, highlighting the planar nature of benzisoxazole and pyrimidine moieties and their spatial orientation, which is crucial for understanding the compound's chemical properties (Peeters, Blaton, & Ranter, 1993).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs typically explore its reactivity under various conditions, leading to the formation of new compounds. For example, Bushuev et al. (2010) discuss the synthesis and crystal structures of copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand, revealing the compound's ability to form stable complexes and engage in non-covalent interactions, which are essential for its chemical behavior (Bushuev, Krivopalov, Pervukhina, Naumov, Moskalenko, Vinogradova, Sheludyakova, & Larionov, 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. Zhang et al. (2011) describe the crystal structure of a compound with a similar pyrimidine-piperazine framework, emphasizing the role of hydrogen bonding and π-π stacking in determining its solid-state properties (Zhang, He, Yan, Ye, & Xin, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for understanding the compound's potential applications and behavior in various environments. Jang et al. (2010) illustrate this through the synthesis and immunosuppressive activity study of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues, showing how modifications at specific positions affect the compound's activity and interactions (Jang, de Jonghe, Van Belle, Louat, Waer, & Herdewijn, 2010).
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-16-23-20(26-7-5-25(2)6-8-26)14-21(24-16)27-9-11-28(12-10-27)22(29)17-3-4-18-19(13-17)31-15-30-18/h3-4,13-14H,5-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVCZLICKICAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4510278.png)

![1-cyclopentyl-4-({methyl[(4-oxo-4H-chromen-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B4510287.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B4510296.png)

![(1-methyl-2-piperidinyl)methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4510307.png)
![4,7-dimethoxy-2-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4510323.png)
![N-allyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B4510326.png)

![N-[3-(cyclohexylthio)propyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4510335.png)
![6-isopropyl-1,3-dimethyl-N-4-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4510352.png)

![4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-6-yl)carbonyl]-4-piperidinol](/img/structure/B4510370.png)
